4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
- Chalcogen Substitution Studies : Research shows the synthesis and characterization of 4,7-dimethyl-2H-chromen-2-one and its sulfur analogue, highlighting the impact of chalcogen substitution on structure and spectroscopy, including insights into vibrational properties and electronic transitions (Delgado Espinosa et al., 2017).
Chemical Modifications and Analogs
- Methyl Substitution : A study explores the methylation of chromanol analogues, leading to the synthesis of methyl-substituted compounds. This research provides insights into chemical modifications of chromen-2-one derivatives (Maruyama et al., 1979).
- Exploration of Chlorination Reactions : Investigations into the formation of dichloro-dimethyl-chromenes from chromanone derivatives reveal insights into reaction pathways and product distributions, contributing to the understanding of chlorination processes in chromen-2-one chemistry (Eszenyi et al., 1998).
Catalysis and Synthesis Methods
- Methylthiolation Techniques : A study presents a metal-free protocol for the methylthiolation of chromen-2-ones, offering an efficient and economical method for producing 4-[(methylthio)methyl]-2H-chromen-2-ones (Chougala et al., 2017).
- Electrochemical Reduction Approaches : Research on the electrochemical reduction of bromomethyl-chromen-2-ones at carbon cathodes in dimethylformamide highlights the potential for novel synthetic routes in chromen-2-one chemistry (Mubarak & Peters, 2008).
Molecular Interactions and Crystallography
- Crystal Structure Analysis : Studies on the crystal structure of various chromen-2-one derivatives, such as 1-(7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione, reveal insights into molecular conformation, hydrogen bonding, and packing interactions (Marulasiddaiah et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(chloromethyl)-7,8-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-4-10-9(6-13)5-11(14)15-12(10)8(7)2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPYSAYHCFQONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358646 | |
Record name | 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-57-2 | |
Record name | 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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